5-[(quinolin-4-yl)methylidene]-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
5-(quinolin-4-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-12-10(13(19)17-14(20)16-12)7-8-5-6-15-11-4-2-1-3-9(8)11/h1-7H,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQPNNPTOUQOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(quinolin-4-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of quinoline-4-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(quinolin-4-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form the corresponding dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(quinolin-4-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to active sites of enzymes, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Pharmacological and Physicochemical Comparisons
- Cytotoxicity: VA33 outperforms other analogs in glioblastoma models, likely due to the electron-deficient anthraquinone group, which facilitates redox cycling and oxidative stress in cancer cells .
- Solubility: The unsubstituted quinolin-4-yl derivative may face solubility challenges compared to sulfonated or carboxylated analogs, though this requires experimental validation.
Mechanistic and Functional Implications
- Electron-Withdrawing vs. Electron-Donating Groups: Anthraquinone (VA33) and quinoline substituents are electron-withdrawing, enhancing electrophilicity and reactivity toward nucleophilic sites in proteins or DNA. Methoxy groups () are electron-donating, possibly altering binding kinetics.
- Steric Effects : Bulky substituents like bis(3-methylphenyl) groups () may hinder binding to compact active sites but improve selectivity by avoiding off-target interactions.
Biological Activity
5-[(quinolin-4-yl)methylidene]-1,3-diazinane-2,4,6-trione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of quinoline derivatives with diazinane triones. The structural characterization is often confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Antioxidant Activity
Research indicates that derivatives of diazinane triones exhibit varying degrees of antioxidant activity. For instance, a related compound demonstrated significant inhibition of xanthine oxidase (XO), an enzyme linked to oxidative stress. Specifically, one derivative showed 60% inhibitory activity at a concentration of 30 µM .
Anti-inflammatory Properties
The anti-inflammatory potential of compounds similar to this compound has been evaluated through various assays. In particular:
- Carrageenan-induced paw edema test : This test assesses the anti-inflammatory effects by measuring paw swelling in rodents. Compounds derived from this scaffold have shown promising results comparable to established anti-inflammatory drugs like Indomethacin and Diclofenac .
- Cytokine inhibition : Some derivatives have been reported to significantly inhibit pro-inflammatory cytokines, suggesting a mechanism that may involve modulation of NF-kB pathways .
Anticancer Activity
In vitro studies using the MCF-7 breast cancer cell line revealed that certain derivatives did not exhibit significant cytotoxic effects. However, the structure-activity relationship (SAR) suggests that modifications could enhance their anticancer efficacy .
Case Studies and Research Findings
A selection of studies highlights the biological activity associated with the compound:
- Study on Xanthine Oxidase Inhibition :
- Anti-inflammatory Evaluation :
- Cytotoxicity Assessment :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
